REACTION_CXSMILES
|
C(O[C:4](=[O:7])[C:5]#[CH:6])C.[Cl:8][C:9]1[CH:17]=[CH:16][C:12]([CH2:13][NH:14][NH2:15])=[CH:11][CH:10]=1>C(O)CCC>[Cl:8][C:9]1[CH:17]=[CH:16][C:12]([CH2:13][N:14]2[C:4](=[O:7])[CH:5]=[CH:6][NH:15]2)=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C#C)=O
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CNN)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
under reflux
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(CN2NC=CC2=O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |